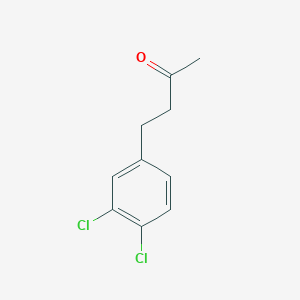










|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][C:3]=1[Cl:9].[CH3:10][CH:11]([OH:14])[CH:12]=[CH2:13].C(=O)(O)[O-].[Na+]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CN(C=O)C>[Cl:9][C:3]1[CH:4]=[C:5]([CH2:13][CH2:12][C:11](=[O:14])[CH3:10])[CH:6]=[CH:7][C:2]=1[Cl:1] |f:2.3,4.5,6.7.8|
|


|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)I)Cl
|
|
Name
|
|
|
Quantity
|
0.793 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C=C)O
|
|
Name
|
hydrate
|
|
Quantity
|
2.17 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.539 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
0.165 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was degassed three times
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
|
Type
|
ADDITION
|
|
Details
|
diluted with ether
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The crude residue was purified by silica gel chromatography with an eluant of 10% ethyl acetate/hexanes
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)CCC(C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 6.5 mmol | |
| AMOUNT: MASS | 1.4 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |